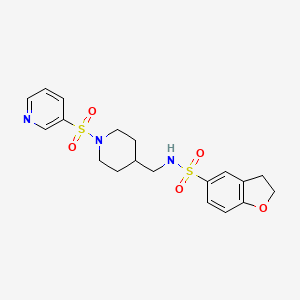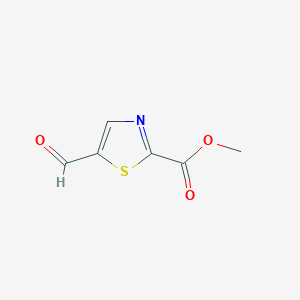![molecular formula C14H22N2O5S B2831867 tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate CAS No. 257937-11-4](/img/structure/B2831867.png)
tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a pyridine ring, and a methanesulfonyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a tert-butyl carbamate and a methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{3-[2-(methanesulfonyloxy)ethyl]pyridin-4-yl}carbamate
- tert-Butyl N-{3-[2-(methanesulfonyloxy)butyl]pyridin-4-yl}carbamate
Comparison: Compared to similar compounds, tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate is unique due to its specific substitution pattern and the presence of the methanesulfonyloxy group.
Propriétés
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propan-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-10(21-22(5,18)19)8-11-9-15-7-6-12(11)16-13(17)20-14(2,3)4/h6-7,9-10H,8H2,1-5H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXDUHVRUDYMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CN=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2831795.png)


![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)
![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)
![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)

